Ungerine nitrate
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Overview
Description
Ungerine nitrate is a chemical compound with the molecular formula C18H20N2O8. It is a nitrate ester derived from ungerine, an alkaloid found in certain plant species. Nitrate esters are known for their diverse applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ungerine nitrate typically involves the nitration of ungerine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
Ungerine+HNO3+H2SO4→Ungerine nitrate+H2O
Industrial Production Methods
Industrial production of this compound involves similar nitration processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents .
Chemical Reactions Analysis
Types of Reactions
Ungerine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds.
Reduction: Reduction of this compound typically yields ungerine and other nitrogen-containing compounds.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Nitro compounds and other oxidized derivatives.
Reduction: Ungerine and other nitrogen-containing compounds.
Substitution: Various substituted ungerine derivatives.
Scientific Research Applications
Ungerine nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases due to its nitrate ester structure.
Industry: Utilized in the production of explosives and propellants due to its nitrate content
Mechanism of Action
The mechanism of action of ungerine nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to increased blood flow and reduced blood pressure. The molecular targets include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP). This pathway ultimately leads to the relaxation of smooth muscles and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Glyceryl trinitrate: Another nitrate ester used in the treatment of angina pectoris.
Isosorbide dinitrate: Used for similar cardiovascular applications.
Isosorbide mononitrate: A long-acting nitrate ester used in the management of angina.
Uniqueness of Ungerine Nitrate
This compound is unique due to its specific alkaloid structure derived from ungerine. This structure may confer distinct biological activities and chemical reactivity compared to other nitrate esters.
Properties
Molecular Formula |
C18H20N2O8 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(3R,9R)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;nitric acid |
InChI |
InChI=1S/C18H19NO5.HNO3/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17;2-1(3)4/h5-7,14-17H,3-4,8H2,1-2H3;(H,2,3,4)/t14-,15?,16+,17?;/m1./s1 |
InChI Key |
PSCZYIVKEHPWIP-VYRMFUMRSA-N |
Isomeric SMILES |
CN1CCC2=C[C@H](C3C([C@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |
Purity |
≥ 97 % (TLC, mass spectrometry) |
Origin of Product |
United States |
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